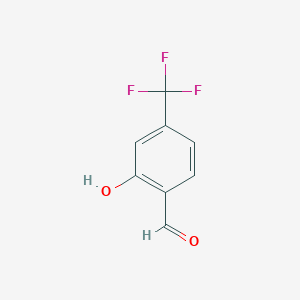

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNJGHMBMXAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626169 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58914-34-4 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth technical overview of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a versatile and highly valuable building block for the synthesis of novel therapeutics. With a CAS Number of 58914-34-4, this compound offers a unique combination of a reactive aldehyde, a chelating hydroxyl group, and a property-enhancing trifluoromethyl substituent, making it a molecule of significant interest to researchers and drug development professionals.[2]

This document will delve into the synthesis, characteristic reactions, and potential applications of this compound, providing both theoretical grounding and practical, field-proven insights to empower your research and development endeavors.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and safety requirements is the bedrock of any successful experimental work. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58914-34-4 | [2] |

| Molecular Formula | C8H5F3O2 | [2] |

| Molecular Weight | 190.12 g/mol | [2] |

| Appearance | Solid, semi-solid, or lump | [3] |

| Purity | Typically ≥97% | [3] |

| Synonyms | 4-(Trifluoromethyl)salicylaldehyde, 2-Formyl-5-(trifluoromethyl)phenol | [2] |

| Storage | Inert atmosphere, room temperature | [3] |

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is not widely detailed in publicly accessible literature. However, its structure lends itself to established ortho-formylation reactions of phenols. The starting material would be 3-(trifluoromethyl)phenol. Two classical and highly relevant methods are the Reimer-Tiemann and Duff reactions. The choice between these methods often depends on the desired scale, available reagents, and tolerance for potential side products.

Proposed Synthetic Pathway

Caption: Plausible synthetic routes to this compound.

Experimental Protocol 1: Reimer-Tiemann Reaction (Proposed)

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution. The electrophilic species is dichlorocarbene.

Causality of Experimental Choices:

-

Sodium Hydroxide: Deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for the electrophilic attack by dichlorocarbene. It also deprotonates chloroform to initiate the formation of dichlorocarbene.

-

Chloroform: The source of the formyl group via the in-situ generation of dichlorocarbene.

-

Biphasic System & Phase Transfer Catalyst (Optional): To facilitate the reaction between the aqueous NaOH and the organic chloroform/phenol phase, vigorous stirring or a phase transfer catalyst can be employed to increase the interfacial area and reaction rate.

-

Acidic Workup: Neutralizes the excess base and protonates the phenoxide to yield the final product.

Step-by-Step Methodology:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 3-(trifluoromethyl)phenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq.).

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform (1.5 eq.) dropwise through the dropping funnel over a period of 1 hour. The reaction is exothermic and the temperature should be maintained.

-

After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its utility as a versatile intermediate. The aldehyde group is a prime site for nucleophilic attack, while the hydroxyl group can participate in chelation or be further functionalized.

Schiff Base Formation: A Gateway to Bioactive Molecules

A cornerstone reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. These compounds are not only stable entities but also crucial intermediates in organic synthesis and are prevalent in many classes of bioactive molecules.

Experimental Protocol 2: Synthesis of a Schiff Base Derivative

This protocol details a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Causality of Experimental Choices:

-

Ethanol/Methanol: Common solvents that readily dissolve both the aldehyde and the amine.

-

Acid Catalyst (e.g., Acetic Acid): Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

-

Reflux: Provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine.

Step-by-Step Methodology:

-

To a solution of this compound (1 eq.) in absolute ethanol (10 mL/mmol) in a round-bottom flask, add the desired primary amine (1 eq.).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a non-polar co-solvent (e.g., hexane).

-

Dry the purified Schiff base and characterize by spectroscopic methods.

Caption: General scheme for Schiff base formation.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. While specific examples of its direct use in late-stage clinical candidates are not abundant in the public domain, its utility can be inferred from the applications of structurally similar compounds and the known benefits of its functional groups.

Table 2: Potential Therapeutic Applications of Derivatives

| Therapeutic Area | Rationale | Potential Molecular Targets |

| Oncology | The trifluoromethyl group can enhance anti-proliferative activity. Schiff base derivatives of salicylaldehydes are known to possess anticancer properties. | Kinases, Aldehyde Dehydrogenase (ALDH) |

| Neurodegenerative Diseases | Chalcones derived from hydroxybenzaldehydes have been investigated for their neuroprotective effects. | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) |

| Infectious Diseases | Schiff bases and their metal complexes often exhibit potent antibacterial and antifungal activities. | Bacterial and fungal enzymes |

The aldehyde functionality serves as a versatile handle for constructing a diverse array of molecular architectures, including chalcones, coumarins, and various heterocyclic systems, many of which have demonstrated significant biological activity. For instance, patents for compounds with similar structural motifs, such as benzyloxy-fluorobenzaldehydes, highlight their use in developing inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer stem cell survival.[4]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following table provides expected spectroscopic data based on the analysis of its isomers and general principles of spectroscopy.[5]

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | - Aldehyde proton (CHO): Singlet, δ ≈ 9.8-10.5 ppm. - Phenolic proton (OH): Broad singlet, δ ≈ 11-12 ppm (can exchange with D₂O). - Aromatic protons: Complex multiplet pattern in the range of δ ≈ 7.0-8.0 ppm. |

| ¹³C NMR (CDCl₃) | - Carbonyl carbon (C=O): δ ≈ 190-195 ppm. - Trifluoromethyl carbon (CF₃): Quartet, δ ≈ 120-125 ppm (due to C-F coupling). - Aromatic carbons: Multiple signals in the range of δ ≈ 110-160 ppm. |

| ¹⁹F NMR (CDCl₃) | - Trifluoromethyl group (CF₃): Singlet, δ ≈ -60 to -64 ppm (referenced to CFCl₃). |

| IR (ATR) | - O-H stretch (phenolic): Broad band, ν ≈ 3100-3300 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, ν ≈ 1650-1670 cm⁻¹. - C-F stretches: Strong bands, ν ≈ 1100-1350 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 190. - Key fragment ions: [M-H]⁺ (m/z 189), [M-CHO]⁺ (m/z 161). |

digraph "Spectroscopy_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Sample [label="this compound Sample"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; IR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure [label="Structural Confirmation\n& Purity Assessment", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample -> NMR; Sample -> IR; Sample -> MS; NMR -> Structure; IR -> Structure; MS -> Structure;

}

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion and Future Outlook

This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel bioactive compounds. The presence of the trifluoromethyl group is particularly advantageous for enhancing the drug-like properties of its derivatives. While detailed synthetic procedures for this specific molecule are not widely published, established ortho-formylation methodologies provide a clear and reliable path to its synthesis. The true potential of this compound lies in its application as a starting material for a wide array of derivatives, particularly Schiff bases and other heterocyclic systems, which are of significant interest in the ongoing search for new and effective therapeutic agents. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of fluorinated building blocks like this compound is set to expand, making it a key component in the synthetic chemist's toolbox.

References

2-Hydroxy-4-(trifluoromethyl)benzaldehyde physical properties

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted aromatic aldehyde, is a pivotal building block in modern organic synthesis and medicinal chemistry. The presence of three distinct functional moieties—a hydroxyl group, an aldehyde, and an electron-withdrawing trifluoromethyl group—on a benzene ring imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, safety protocols, and applications, offering field-proven insights for professionals in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its application in experimental work, influencing everything from solvent selection to reaction setup and purification strategies. This compound is typically a solid at room temperature.[1]

Table 1: Key Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][] |

| CAS Number | 58914-34-4 | [1][2][4] |

| Molecular Formula | C₈H₅F₃O₂ | [2][5] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Physical Form | Solid or Semi-Solid | [1] |

| Purity | Typically ≥95-97% | [1][] |

| InChI Key | YHYNJGHMBMXAFB-UHFFFAOYSA-N | [2][] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)O)C=O | [2][] |

| Synonyms | 4-(Trifluoromethyl)salicylaldehyde, 2-Formyl-5-(trifluoromethyl)phenol | [2][][4] |

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect significantly influences the properties of the entire molecule. For instance, it increases the acidity of the phenolic hydroxyl group and enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key reason for its utility in synthesizing complex molecular architectures.[6][7]

Analytical Characterization: A Spectroscopic Profile

Unambiguous characterization is a cornerstone of chemical research. Spectroscopic methods provide a detailed fingerprint of this compound, allowing for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

-

¹H NMR (Proton NMR): The proton spectrum provides information on the number and electronic environment of hydrogen atoms. Key expected signals include:

-

An aldehyde proton (-CHO) resonance, typically a singlet, shifted significantly downfield (δ 9-10 ppm) due to the deshielding effect of the carbonyl group.[8]

-

A phenolic hydroxyl (-OH) proton, which can be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

-

Aromatic protons on the benzene ring, appearing in the δ 6.5-8.5 ppm region.[8] The specific splitting pattern (coupling) will depend on their relative positions.

-

-

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton.

-

¹⁹F NMR (Fluorine NMR): This is particularly useful for fluorinated compounds. A single resonance is expected for the -CF₃ group, typically observed between δ -60 to -65 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde is expected around 1700 cm⁻¹.[9]

-

A broad O-H (hydroxyl) stretching band will be present, typically in the range of 3200-3600 cm⁻¹.

-

C-F stretching bands for the trifluoromethyl group will appear in the fingerprint region, usually between 1100-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For C₈H₅F₃O₂, the expected molecular ion peak [M]⁺ would be approximately 190.02 g/mol .[2]

Diagram 1: General Analytical Workflow

This diagram illustrates a standard workflow for the complete analytical confirmation of this compound's identity and purity.

Caption: A logical workflow for the structural and purity validation of the synthesized compound.

Safety, Handling, and Storage Protocols

Due to its chemical nature, this compound requires careful handling to minimize risk to personnel. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][10] It can also be harmful if swallowed, inhaled, or in contact with skin.[2][10]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety system relies on multiple layers of protection.

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11]

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to protect against skin contact.[10][12]

-

Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a NIOSH-approved respirator is required.

Step-by-Step Handling and First Aid

-

Handling: Avoid direct contact with the substance.[10] Prevent the formation of dust or aerosols.[11] Wash hands thoroughly after handling.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[10]

Storage Requirements

Proper storage is critical to maintain the compound's integrity and ensure safety.

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep the container tightly closed to prevent moisture and air exposure.[10][13]

-

The compound is noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[1][10]

Diagram 2: Laboratory Safety Workflow

This workflow outlines the critical decision points and actions for safely handling chemical reagents like this compound.dot digraph "Safety_Workflow" { graph [ bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho ]; node [ shape=box, style="filled,rounded", fontname="Arial", fontsize=11 ]; edge [ fontname="Arial", fontsize=10 ];

start [label="Begin Work with\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_check [label="Verify PPE is Worn\n(Goggles, Gloves, Lab Coat)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; fume_hood [label="Work Inside a\nCertified Fume Hood?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; proceed [label="Proceed with\nExperiment", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; spill [label="Spill or Exposure?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; cleanup [label="Follow Spill\nCleanup Protocol", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; first_aid [label="Administer First Aid\n& Seek Medical Help", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; storage [label="Store Properly\n(Cool, Dry, Inert Gas)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; end [label="Work Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> ppe_check; ppe_check -> fume_hood; fume_hood -> proceed [label="Yes"]; fume_hood -> end [label="No (Re-evaluate task)"]; proceed -> spill; spill -> cleanup [label="Spill"]; spill -> first_aid [label="Exposure"]; spill -> storage [label="No Incident"]; cleanup -> storage; first_aid -> end; storage -> end; }

References

- 1. This compound | 58914-34-4 [sigmaaldrich.com]

- 2. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a crucial parameter for its application in research, particularly in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a potential drug candidate. For this compound, a substituted aromatic aldehyde with potential applications in medicinal chemistry, understanding its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. The presence of a hydroxyl group, an aldehyde moiety, and a trifluoromethyl group creates a unique electronic and steric environment that influences its interaction with various solvents. This guide will delve into the theoretical underpinnings of its solubility and provide robust experimental methodologies for its precise determination.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Physical Form | Solid, Semi-Solid, or Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room temperature, under an inert atmosphere | |

| CAS Number | 58914-34-4 | [2] |

Synonyms: 2-Formyl-5-(trifluoromethyl)phenol, 4-Formyl-3-hydroxybenzotrifluoride, 4-(Trifluoromethyl)salicylaldehyde.[2]

The trifluoromethyl group is known to enhance the electrophilicity of the adjacent aromatic ring and can influence intermolecular interactions, thereby affecting solubility.[3] The hydroxyl and aldehyde groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4] Polarity, hydrogen bonding capability, and molecular size are key determinants.[4] For this compound, its solubility will be a balance between the polar character imparted by the hydroxyl and aldehyde groups and the more non-polar nature of the trifluoromethyl-substituted benzene ring.

Acid-base chemistry also plays a crucial role. The phenolic hydroxyl group is weakly acidic and can be deprotonated in basic solutions to form a more soluble phenoxide salt.[5][6] This suggests that the solubility of this compound will be pH-dependent, with increased solubility in aqueous basic solutions.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

Due to the lack of extensive published quantitative solubility data for this compound, this section provides detailed, field-proven protocols for its determination.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the compound's general solubility characteristics in a range of solvents.

Protocol: Visual Qualitative Solubility Test

-

Preparation: Dispense 1 mL of the selected solvent into a clear glass vial.

-

Addition of Solute: Add approximately 1-2 mg of this compound to the vial.

-

Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution against a light and dark background.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[8]

-

Diagram: Qualitative Solubility Assessment Workflow

Caption: Workflow for the qualitative determination of solubility.

pH-Dependent Aqueous Solubility

Given the acidic nature of the phenolic hydroxyl group, assessing solubility in aqueous solutions of varying pH is critical.

Protocol: Acid-Base Solubility Test

-

Preparation: Prepare test tubes containing 1 mL of:

-

Addition of Solute: Add approximately 25 mg of this compound to each test tube.[9]

-

Mixing: Vigorously shake each tube.[9]

-

Observation: Observe for dissolution. Solubility in 5% NaOH and potentially in 5% NaHCO₃ would indicate an acidic functional group.[5][9]

Quantitative Solubility Determination: The Shake-Flask Method with UV-Vis Spectrophotometry

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. UV-Vis spectrophotometry provides a straightforward and sensitive method for quantification.[7][10]

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.

-

Place the vial in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

-

-

Sample Preparation:

-

Allow the suspension to settle for at least 1 hour at the controlled temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to remove undissolved solids.[7] This step is crucial to avoid light scattering from particulate matter, which can lead to inaccurate absorbance readings.[11]

-

-

Quantification by UV-Vis Spectroscopy:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[10] Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.[10]

-

Sample Analysis: Dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.[10] Account for the dilution factor to calculate the solubility of the saturated solution.

-

Diagram: Quantitative Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination using the shake-flask method and UV-Vis analysis.

High-Performance Liquid Chromatography (HPLC) for Solubility Determination

HPLC offers higher specificity and can be advantageous for complex matrices or when the compound lacks a strong UV chromophore. A reverse-phase HPLC method is suitable for a molecule like this compound.

Protocol: HPLC-Based Solubility Measurement

-

Saturated Solution Preparation: Follow the same procedure as in the shake-flask method (Section 4.3, Step 1).

-

Sample Preparation: Follow the same filtration procedure as in the shake-flask method (Section 4.3, Step 2).

-

Quantification by HPLC:

-

Method Development: A typical starting point for a reverse-phase HPLC method for a benzaldehyde derivative would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[12][13][14] Detection is typically performed using a UV detector at a suitable wavelength (e.g., 254 nm).[14]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered and appropriately diluted supernatant.

-

Calculation: Determine the concentration from the peak area using the calibration curve and account for the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | < 0.1 | < 0.0005 |

| pH 7.4 Buffer | Aqueous Buffer | 0.2 | 0.001 |

| Ethanol | Polar Protic | > 50 | > 0.26 |

| Acetone | Polar Aprotic | > 100 | > 0.53 |

| Dichloromethane | Halogenated | > 100 | > 0.53 |

| Hexane | Non-polar | < 1 | < 0.005 |

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. While specific quantitative data is not widely available in the literature, the detailed experimental protocols herein provide a robust framework for researchers to generate reliable and accurate solubility data. A thorough understanding and experimental determination of solubility are indispensable early steps in the journey of developing new chemical entities for therapeutic use.

References

- 1. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. rjptonline.org [rjptonline.org]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 12. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Guide to the Spectral Analysis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: A Predictive and Comparative Approach

Executive Summary

This technical guide provides an in-depth analysis of the expected spectral characteristics of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS 58914-34-4). As a commercially available compound used in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its spectral signature is crucial for quality control, reaction monitoring, and structural verification.[1]

An exhaustive search of peer-reviewed scientific literature and spectral databases did not yield a complete, citable set of experimental spectra for this specific molecule. This is not uncommon for specialized reagents that are often used as intermediates. To overcome this data gap while maintaining high scientific integrity, this guide employs a robust methodology combining spectral prediction with comparative analysis against structurally related, well-characterized molecules. By examining the known spectral data of salicylaldehyde and 4-(trifluoromethyl)benzaldehyde, we can deconstruct the individual and combined effects of the ortho-hydroxyl and para-trifluoromethyl substituents on the benzaldehyde framework. This approach offers a trustworthy, field-proven framework for interpreting the spectral data of the title compound once it is acquired experimentally.

Molecular Structure and Analytical Overview

This compound is a disubstituted aromatic aldehyde. Its structure presents several key features that will dominate its spectral output:

-

An Aldehyde Group (-CHO): This will produce highly characteristic signals in both NMR and IR spectroscopy.

-

A Phenolic Hydroxyl Group (-OH): Its proton is exchangeable and its O-H bond stretch is distinct in the IR spectrum. Its electron-donating nature influences the aromatic system.

-

A Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that significantly influences the electronic environment of the aromatic ring and introduces spin-spin coupling to adjacent carbon and hydrogen atoms in NMR.

-

A Trisubstituted Aromatic Ring: The substitution pattern (1,2,4-) gives rise to a specific set of signals in the aromatic region of the NMR spectra.

The following sections will detail the predicted spectral data and provide the scientific rationale based on these structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its identity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the phenolic, aldehydic, and three aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification & Comparative Insights |

| ~11.0 - 11.5 | Singlet (broad) | 1H | -OH (Hₐ) | The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, similar to salicylaldehyde. Its signal will be broad and readily exchange with D₂O. |

| ~9.9 | Singlet | 1H | -CHO (Hₑ) | The aldehyde proton signal is characteristically found far downfield. This position is comparable to both salicylaldehyde and 4-(trifluoromethyl)benzaldehyde, indicating a consistent electronic environment for this group. |

| ~7.8 | Doublet | 1H | H-6 (Hₓ) | This proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It will appear as a doublet due to coupling with H-5. |

| ~7.3 | Doublet | 1H | H-5 (Hᵧ) | This proton is ortho to the electron-withdrawing -CF₃ group. It will show coupling to H-6. The strong deshielding from the para -CF₃ group is a key feature. |

| ~7.2 | Singlet (or narrow doublet) | 1H | H-3 (H₂) | This proton is ortho to the hydroxyl group and meta to the aldehyde. It is expected to have minimal or no coupling to other ring protons, appearing as a sharp singlet or a very narrowly split doublet. |

Diagram: Structural Assignment for ¹H NMR

References

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a key fluorinated aromatic aldehyde. It details the compound's chemical identity, including its IUPAC name and various synonyms, alongside its critical physicochemical properties. The guide explores its significance as a versatile building block in organic synthesis, particularly within medicinal chemistry and materials science, driven by the unique electronic properties imparted by the trifluoromethyl group. Detailed sections cover synthetic protocols, reactivity, and safety and handling procedures. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1][][3][4]

This name precisely describes the molecular structure: a benzaldehyde core with a hydroxyl (-OH) group at position 2 and a trifluoromethyl (-CF3) group at position 4.

Synonyms: The compound is also known by several other names in commercial and academic literature. Recognizing these synonyms is crucial for exhaustive literature searches and procurement.[1][][5]

-

p-Trifluoromethylsalicylaldehyde[1]

Chemical Identifiers: For database and regulatory purposes, the following identifiers are essential:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its application in experimental work, informing choices regarding solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Physical Form | Solid or Semi-Solid | --INVALID-LINK--[6] |

| Molecular Weight | 190.12 g/mol | --INVALID-LINK--[1] |

| Purity | Typically ≥95-97% | --INVALID-LINK--, --INVALID-LINK--[3][7] |

| Storage Temperature | Room temperature, under inert atmosphere | --INVALID-LINK--[6] |

Further experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and may vary based on purity.

Synthesis and Reactivity

Synthetic Pathways

While specific, detailed industrial synthesis protocols for this compound are often proprietary, its structure suggests plausible synthetic routes originating from trifluoromethyl-substituted phenols. A common strategy involves the formylation of a corresponding phenol, such as 3-(trifluoromethyl)phenol. Classic formylation reactions like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reaction, or modifications thereof, are standard methods for introducing an aldehyde group ortho to a hydroxyl group.

The general logic for such a synthesis is visualized below.

References

- 1. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 58914-34-4 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 58914-34-4 [sigmaaldrich.com]

- 7. This compound | 58914-34-4 [sigmaaldrich.com]

Introduction: The Synthetic Versatility and Handling Imperatives of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Safe Handling and Application of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

This compound, also known as 4-(Trifluoromethyl)salicylaldehyde, is a bifunctional aromatic compound of significant interest to the pharmaceutical and materials science sectors.[1][] Its structure, incorporating a reactive aldehyde group, a phenolic hydroxyl, and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for synthesizing complex molecular architectures.[3][4] The trifluoromethyl moiety, in particular, is a prized feature in modern drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule.[5]

However, the same chemical features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. The aldehyde function, skin and eye irritancy, and potential for air sensitivity demand a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[6][7][8] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively. It moves beyond mere procedural lists to explain the causality behind each recommendation, empowering users to build a culture of safety and scientific excellence in their laboratories.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is the first step in a valid safety assessment. These characteristics dictate storage conditions, appropriate handling techniques, and the selection of personal protective equipment (PPE).

| Property | Value | Source(s) |

| IUPAC Name | This compound | [][6] |

| CAS Number | 58914-34-4 | [1][6][9] |

| Molecular Formula | C₈H₅F₃O₂ | [][6] |

| Molecular Weight | 190.12 g/mol | [6][9] |

| Physical Form | Solid, Semi-Solid, or Lump | [9] |

| Purity | Typically ≥97% | [9] |

The presence of the aldehyde and hydroxyl groups suggests the potential for both hydrogen bond donation and acceptance, influencing its solubility and reactivity. The trifluoromethyl group significantly impacts the electronic nature of the aromatic ring, enhancing the electrophilicity of the carbonyl carbon.[4][10]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[6][7] A thorough understanding of these hazards is critical for risk mitigation.

GHS Classification

The compound presents multiple health hazards that necessitate careful handling.

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |

Expert Insight: The trifluoromethyl group does not inherently increase toxicity, but the compound's overall profile as an aromatic aldehyde is the primary driver of its irritant properties. Aldehydes are known to react with biological nucleophiles, such as amino groups in proteins, which is a likely mechanism for the observed skin and respiratory irritation.[11]

Reactivity and Stability Profile

-

Stability: The compound is generally stable under recommended storage conditions but is noted to be air sensitive.[7][8][12]

-

Causality: The aldehyde functional group is susceptible to oxidation, particularly in the presence of air and light, which can convert it to the less reactive 2-hydroxy-4-(trifluoromethyl)benzoic acid. This degradation compromises the material's purity and can lead to inconsistent experimental results.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[7][8] Contact with strong oxidizers can lead to vigorous, potentially exothermic reactions.

-

Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[7][8] The formation of HF is a significant concern due to its extreme corrosivity and toxicity.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety involves implementing robust engineering controls, selecting appropriate PPE, and adhering to strict handling and storage procedures.

Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

References

- 1. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 58914-34-4 [sigmaaldrich.com]

- 10. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. technopharmchem.com [technopharmchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Incorporation of Trifluoromethylated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic introduction of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Trifluoromethylated benzaldehydes, available as ortho-, meta-, and para-isomers, have emerged as exceptionally versatile building blocks for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the rationale behind their use, their synthesis, and their application in the development of impactful pharmaceuticals. We will delve into the nuanced effects of the CF₃ group on molecular properties, provide detailed experimental protocols for key transformations, and present case studies of successful drugs synthesized from these critical intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry in their synthetic strategies.

The Physicochemical Impact of the Trifluoromethyl Group: More Than Just a Bulky Methyl Group

The trifluoromethyl group is often considered a "super methyl" group, but its influence extends far beyond simple steric effects. Its potent electron-withdrawing nature and high lipophilicity are key to its transformative effects on drug candidates.

Electronic Effects: Enhancing Reactivity and Modulating pKa

The strong inductive effect (-I) of the CF₃ group significantly increases the electrophilicity of the carbonyl carbon in trifluoromethylated benzaldehydes.[1] This heightened reactivity makes them excellent substrates for a variety of nucleophilic addition reactions, often leading to higher yields and faster reaction times compared to their non-fluorinated counterparts.[1] This is quantitatively supported by the Hammett constants (σ), where the positive values for the CF₃ group indicate its electron-withdrawing nature.[1]

Furthermore, the electron-withdrawing properties of the CF₃ group can lower the pKa of nearby acidic or basic functional groups.[2] This modulation of ionization at physiological pH can be critical for optimizing drug-target interactions and cell permeability.

Lipophilicity and Metabolic Stability: A Double-Edged Sword

The CF₃ group significantly increases the lipophilicity of a molecule, as indicated by a higher octanol-water partition coefficient (LogP).[2] This enhanced lipophilicity can improve a molecule's ability to cross cell membranes and access hydrophobic binding pockets within biological targets.[2][3] However, excessive lipophilicity can also lead to issues with aqueous solubility and off-target toxicity.

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[3] This increased stability can lead to a longer in vivo half-life, reduced patient dosing frequency, and an improved therapeutic window.[3]

Synthesis of Trifluoromethylated Benzaldehydes

Access to high-purity trifluoromethylated benzaldehydes is crucial for their successful application in drug synthesis. Several reliable methods exist for their preparation.

Oxidation of Trifluoromethylated Benzyl Alcohols

A common and efficient method for synthesizing trifluoromethylated benzaldehydes is the oxidation of the corresponding benzyl alcohols.

Experimental Protocol: Oxidation of 3,5-Bis(trifluoromethyl)benzyl Alcohol [4]

-

Materials: 3,5-bis(trifluoromethyl)benzyl alcohol, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Nitric acid (HNO₃), Oxygen balloon, Saturated sodium thiosulfate solution, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-bis(trifluoromethyl)benzyl alcohol (5.0 mmol) and TEMPO (0.05 mmol).

-

Add 8 mL of dichloromethane as the solvent.

-

Add hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol).

-

Seal the flask and connect it to an oxygen-filled balloon.

-

Stir the reaction at room temperature for 10 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-bis(trifluoromethyl)benzaldehyde.

-

Formylation of Trifluoromethylated Aromatics

Direct formylation of trifluoromethylated benzene derivatives is another viable synthetic route. For instance, 2-(Trifluoromethyl)benzaldehyde can be synthesized from 2-iodobenzotrifluoride and carbon monoxide in the presence of a palladium catalyst.[5]

Key Synthetic Transformations of Trifluoromethylated Benzaldehydes

The enhanced reactivity of the aldehyde functional group in trifluoromethylated benzaldehydes makes them ideal substrates for a range of carbon-carbon and carbon-nitrogen bond-forming reactions.

Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. The increased electrophilicity of trifluoromethylated benzaldehydes facilitates their reaction with phosphorus ylides.

Experimental Protocol: Wittig Reaction with 3-(Trifluoromethyl)benzaldehyde [6]

-

Materials: Methyltriphenylphosphonium bromide, n-butyllithium, Anhydrous Tetrahydrofuran (THF), 3-(Trifluoromethyl)benzaldehyde.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flame-dried flask, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Reductive Amination: Synthesizing Bioactive Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes. This two-step, one-pot process involves the formation of an imine (Schiff base) followed by its in-situ reduction.

Experimental Protocol: Reductive Amination of 2-(Trifluoromethyl)benzaldehyde [7]

-

Materials: 2-(Trifluoromethyl)benzaldehyde, Primary amine (e.g., aniline), Methanol, Sodium borohydride.

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 mmol) in 10 mL of methanol.

-

Add the primary amine (1.0 mmol) and stir at room temperature for 30 minutes to form the imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol) in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding 10 mL of water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Case Studies: Trifluoromethylated Benzaldehydes in FDA-Approved Drugs

The strategic use of trifluoromethylated benzaldehydes and their derivatives as key intermediates has led to the successful development of numerous FDA-approved drugs.

Bicalutamide (Casodex®): A Non-Steroidal Antiandrogen

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[8] Its synthesis utilizes 4-cyano-3-(trifluoromethyl)aniline, a derivative that can be prepared from 3-(trifluoromethyl)aniline, which in turn can be synthesized from 3-(trifluoromethyl)benzaldehyde via reductive amination followed by further functional group manipulations. The trifluoromethyl group in Bicalutamide is crucial for its antagonist activity at the androgen receptor.

Celecoxib (Celebrex®): A COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key precursor in its synthesis is 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[9][10] This intermediate is prepared from 4-methylacetophenone and a trifluoroacetylating agent, showcasing the importance of trifluoromethylated building blocks in constructing the final drug molecule.

Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine is a widely prescribed antidepressant. Its synthesis involves the reaction of N-methyl-3-hydroxy-3-phenyl propylamine with 1-chloro-4-(trifluoromethyl)benzene.[11] The trifluoromethylphenoxy group in Fluoxetine is essential for its selective inhibition of serotonin reuptake. The precursor, 4-(trifluoromethyl)phenol, can be synthesized from 4-(trifluoromethyl)aniline, which is accessible from 4-(trifluoromethyl)benzaldehyde.

Data Summary and Visualization

The impact of the trifluoromethyl group on molecular properties is best illustrated through comparative data.

Table 1: Physicochemical Property Comparison

| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |

| Molecular Weight | 107.15 g/mol | 175.15 g/mol | Increased molecular weight |

| pKa (at 25°C) | 9.33 | 8.60 (Predicted) | Decreased basicity of the amine |

| LogP (Octanol-Water) | 1.09 | 1.66 | Significantly enhanced lipophilicity |

| Water Solubility | Miscible | Sparingly soluble | Decreased aqueous solubility |

Data sourced from BenchChem[2]

Diagram 1: Synthetic Workflow for Reductive Amination

Caption: General workflow for the synthesis of secondary amines via reductive amination.

Diagram 2: The Trifluoromethyl Advantage in Drug Design

Caption: Impact of the trifluoromethyl group on drug properties.

Conclusion

Trifluoromethylated benzaldehydes are indispensable tools in the medicinal chemist's arsenal. The unique combination of electronic and steric properties conferred by the trifluoromethyl group allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles. Their enhanced reactivity makes them versatile intermediates for a wide range of synthetic transformations, enabling the efficient construction of complex molecular architectures. As the demand for more potent, selective, and metabolically robust drugs continues to grow, the strategic application of trifluoromethylated benzaldehydes in drug discovery is set to expand, paving the way for the development of next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 11. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocols: Synthesis of Novel Schiff Bases from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of Schiff bases derived from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. Schiff bases formed from this fluorinated salicylaldehyde analogue are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, enhanced stability, and propensity to form highly fluorescent metal complexes.[1][2] This document outlines the underlying reaction mechanisms, explains the critical role of the ortho-hydroxyl and para-trifluoromethyl substituents, and offers two robust synthesis protocols (conventional reflux and microwave-assisted). Detailed procedures for purification, characterization, and troubleshooting are included to support researchers, chemists, and drug development professionals in successfully synthesizing and validating these versatile compounds.

Introduction: The Significance of Fluorinated ortho-Hydroxy Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry, first reported by Hugo Schiff in 1864.[3][4] The subclass derived from ortho-hydroxy aldehydes, like salicylaldehyde, are particularly noteworthy for their ability to form stable six-membered intramolecular hydrogen bonds (O-H···N).[5][6] This structural feature is crucial, as it facilitates keto-enol tautomerism and provides a pre-organized binding pocket for metal chelation, making these compounds exceptional ligands in coordination chemistry.[7][8]

The introduction of a trifluoromethyl (-CF3) group at the 4-position of the salicylaldehyde ring, creating this compound, imparts several advantageous properties:

-

Enhanced Electrophilicity: The strongly electron-withdrawing nature of the -CF3 group increases the partial positive charge on the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by primary amines and often accelerating the reaction.

-

Increased Lipophilicity: Fluorine substitution significantly enhances the lipophilicity of the molecule, which can improve its solubility in non-polar solvents and its potential for biological membrane transport in drug design.

-

Modulated Photophysical Properties: The -CF3 group can profoundly influence the electronic transitions within the molecule, often leading to enhanced fluorescence in the resulting Schiff bases and their metal complexes, making them ideal candidates for fluorescent chemosensors.[9][10]

Consequently, Schiff bases derived from this building block are widely explored as fluorescent probes for metal ion detection (e.g., Al³⁺, Cu²⁺), as catalysts, and as scaffolds for developing potent antimicrobial and anticancer agents.[3][11]

Mechanistic Insights & Rationale

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. The process occurs in two primary, acid-catalyzed steps.[12][13]

-

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral, but unstable, carbinolamine .

-

Dehydration: The carbinolamine is then protonated on its hydroxyl group by an acid catalyst (often a trace amount of acetic or sulfuric acid). This converts the hydroxyl into a good leaving group (-OH2⁺), which is eliminated as a water molecule. The subsequent deprotonation of the nitrogen atom forms the stable carbon-nitrogen double bond (imine) of the final Schiff base.

The reaction is typically performed at a mildly acidic pH. While acid catalyzes the rate-determining dehydration step, excessively high acid concentrations will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[13]

Caption: Reaction mechanism for acid-catalyzed Schiff base formation.

Experimental Guide

This section provides two validated protocols for the synthesis of Schiff bases from this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| This compound | ≥98% | Sigma-Aldrich | Aldehyde reactant |

| Primary Amine (e.g., Aniline, Glycine, etc.) | ≥98% | Varies | Amine reactant |

| Absolute Ethanol (EtOH) or Methanol (MeOH) | Anhydrous / ACS | Fisher Scientific | Reaction solvent |

| Glacial Acetic Acid | ACS Reagent Grade | VWR | Optional reaction catalyst |

| Dichloromethane (DCM), Ethyl Acetate | ACS Reagent Grade | Varies | Solvents for TLC and purification |

| Hexane | ACS Reagent Grade | Varies | Co-solvent for purification |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Varies | Drying agent |

| Silica Gel 60 (230-400 mesh) | --- | Varies | Stationary phase for chromatography |

| Thin Layer Chromatography (TLC) Plates | Silica Gel F₂₅₄ | MilliporeSigma | Reaction monitoring |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

This compound and many primary amines are irritants. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for all reagents before use.

-

When using the microwave reactor, ensure it is designed for chemical synthesis and follow all manufacturer safety guidelines.

Protocol 1: Conventional Synthesis via Reflux Condensation

This robust and widely used method is suitable for a broad range of primary amines.

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the chosen primary amine in 25 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol (1.90 g) of this compound in 25 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.

-

Reaction Setup: Add the aldehyde solution to the stirring amine solution in the flask. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[14]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80°C for ethanol) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to reflux for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC), using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The reaction is complete upon the disappearance of the limiting starting material (usually the aldehyde).

-

Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid product will often precipitate during cooling. If not, reduce the solvent volume by half using a rotary evaporator.

-

Crystallization: Cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Green Synthesis via Microwave Irradiation

This method offers significantly reduced reaction times and often leads to higher yields, aligning with green chemistry principles.[13]

Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 1 mmol (190 mg) of this compound and 1 mmol of the primary amine.

-

Solvent Addition: Add 4 mL of absolute ethanol to the vessel.

-

Microwave Synthesis: Seal the vessel and place it in the microwave synthesizer. Set the reaction parameters:

-

Temperature: 100°C

-

Time: 5-15 minutes

-

Power: 100-150 W (ensure the pressure does not exceed the vessel's limit)

-

-

Cooling & Isolation: After the irradiation cycle, allow the vessel to cool to room temperature (or below 50°C) before opening. The product will likely have precipitated.

-

Purification: Transfer the contents to a beaker, cool in an ice bath, and collect the solid product by vacuum filtration as described in Protocol 1 (Steps 7-8).

Purification & Characterization

Validation of the synthesized Schiff base is critical.

-

Recrystallization: If the product purity (assessed by TLC or ¹H NMR) is insufficient, recrystallize the solid from a suitable solvent system, such as ethanol, methanol, or an ethanol/water mixture.

-

Column Chromatography: For non-crystalline or oily products, purification via silica gel column chromatography may be necessary.

Expected Spectroscopic Data:

-

FTIR (ATR): Look for the disappearance of the aldehyde C=O stretch (~1650-1700 cm⁻¹) and primary amine N-H stretches (~3300-3500 cm⁻¹). The key diagnostic peak is the appearance of the strong C=N (imine) stretching vibration between 1600-1640 cm⁻¹ .[15] The broad O-H stretch will remain, often centered around 3200-3400 cm⁻¹.

-

¹H NMR (CDCl₃ or DMSO-d₆): The most characteristic signal is a singlet for the azomethine proton (-CH=N- ) appearing between δ 8.5-9.5 ppm .[16] The phenolic -OH proton will appear as a broad singlet, often deshielded to δ 12-14 ppm due to strong intramolecular hydrogen bonding. Signals corresponding to the aromatic protons of both starting materials will also be present.

-

¹³C NMR (CDCl₃ or DMSO-d₆): The imine carbon (-C=N- ) will appear in the range of δ 160-170 ppm .[16]

Caption: General experimental workflow for Schiff base synthesis.

Expected Results & Data Summary

The following table provides representative data for Schiff bases synthesized from this compound. (Note: Values are illustrative examples based on typical outcomes).

| Primary Amine | Method | Time | Yield (%) | M.P. (°C) | ¹H NMR (-CH=N-) δ (ppm) | IR (C=N) cm⁻¹ |

| Aniline | Reflux | 3 h | 92% | 115-117 | ~8.9 | ~1625 |

| 4-Fluoroaniline | Microwave | 10 min | 95% | 128-130 | ~8.8 | ~1628 |

| 2-Aminopyridine | Reflux | 4 h | 88% | 145-147 | ~9.1 | ~1630 |

| Glycine Ethyl Ester | Microwave | 15 min | 85% | 98-100 | ~8.6 | ~1635 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Reaction or Low Conversion | 1. Impure or wet reagents/solvents.2. Insufficient heating or reaction time.3. Amine is too weakly nucleophilic or sterically hindered. | 1. Use anhydrous solvents and high-purity reagents.2. Increase reflux time and monitor with TLC.3. Add a stronger acid catalyst or switch to microwave synthesis at a higher temperature. |

| Formation of Oily Product/No Precipitate | 1. Product is low-melting or an oil at room temperature.2. Impurities are preventing crystallization. | 1. Remove solvent in vacuo and attempt purification by column chromatography.2. Try recrystallizing from a different solvent system (e.g., DCM/hexane). |

| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of side products. | 1. Wash the crude product thoroughly with a solvent that dissolves the starting material but not the product.2. Purify using silica gel column chromatography. |

| Broad NMR Signals | 1. Sample contains paramagnetic impurities.2. Compound exists as a mixture of tautomers or isomers. | 1. Ensure the product is pure.2. This can be inherent to the molecule's structure. Try acquiring the spectrum in a different solvent (e.g., DMSO-d₆) or at a different temperature. |

Conclusion

The synthesis of Schiff bases from this compound provides access to a class of compounds with high potential in advanced applications. The electron-withdrawing -CF3 group and the chelating ortho-OH group work in concert to produce stable, functional, and often fluorescent molecules. The protocols detailed in this guide offer reliable and efficient pathways for their synthesis, while the characterization and troubleshooting sections provide the necessary support for successful validation. These methodologies empower researchers to explore the rich chemical and biological landscape of these valuable fluorinated compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 5. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. wjpsonline.com [wjpsonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde in Modern Heterocyclic Synthesis

Introduction: A Versatile Fluorinated Building Block

2-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS No: 58914-34-4) is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of fluorine-containing heterocyclic compounds.[1][2] Its utility stems from a unique combination of three functional elements: an aldehyde group for condensation reactions, an ortho-positioned hydroxyl group that acts as an intramolecular nucleophile for cyclization, and a trifluoromethyl (-CF₃) group at the para-position.

The -CF₃ group is a powerful electron-withdrawing moiety that significantly influences the molecule's reactivity.[3] It enhances the electrophilicity of the aldehyde's carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[3] This activation is critical for facilitating reactions that might be sluggish with less-activated aldehydes. Furthermore, the incorporation of the -CF₃ group into heterocyclic scaffolds is of immense interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6]

This guide provides an in-depth exploration of key synthetic strategies using this compound, complete with detailed protocols, mechanistic insights, and expert commentary for researchers in synthetic and medicinal chemistry.

Core Synthetic Pathways

The strategic placement of the hydroxyl and activated aldehyde groups enables straightforward access to important heterocyclic cores, primarily coumarins and chromones.

Figure 1: Key heterocyclic scaffolds derived from this compound.

Part 1: Synthesis of 7-(Trifluoromethyl)coumarins via Knoevenagel Condensation

Coumarins are a vital class of heterocycles with applications ranging from pharmaceuticals to fluorescent probes.[7][8] The Knoevenagel condensation provides a direct and efficient route to 7-(trifluoromethyl)coumarin derivatives from this compound.[8][9]

Mechanistic Rationale & Expert Insights

The reaction proceeds through a base-catalyzed cascade. A weak base, typically a secondary amine like piperidine, deprotonates the active methylene compound (e.g., ethyl cyanoacetate, malononitrile) to generate a resonance-stabilized carbanion.[9] This potent nucleophile then attacks the highly electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes an intramolecular transesterification (lactonization), driven by the proximate phenolic hydroxyl group, followed by dehydration to yield the stable, conjugated coumarin ring system.

Causality Behind Experimental Choices:

-

Catalyst: A weak base like piperidine or ammonium acetate is preferred. Strong bases (e.g., NaOH) could promote unwanted side reactions, such as the Cannizzaro reaction of the aldehyde. The catalyst's role is to generate the nucleophile without deprotonating the less acidic phenolic hydroxyl group under the reaction conditions.[10]

-